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molecular formula C14H24N4 B8742255 4-Cyclohexyl-4-[(1H-1,2,4-triazol-1-yl)methyl]piperidine CAS No. 312638-92-9

4-Cyclohexyl-4-[(1H-1,2,4-triazol-1-yl)methyl]piperidine

Cat. No. B8742255
M. Wt: 248.37 g/mol
InChI Key: BDAJCEHKRPQTJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07026335B2

Procedure details

To a solution of trifluoroacetic acid/dichloromethane/water (1:1:0.1, 10 mL) is added 4-cyclohexyl-4-[1,2,4]triazole-1-ylmethyl-piperidine-1-carboxylic acid tert-butyl ester, 3, (3.5 g, 10 mmol) which was obtained in the procedure herein above and the reaction mixture is allowed to stir for 30 to 60 minutes. The reaction solution is then concentrated in vacuo and partitioned between aqueous NaHCO3 and EtOAc. The organic phase is concentrated in vacuo and the crude product purified by HPLC over silica gel to afford the desired product.
Name
4-cyclohexyl-4-[1,2,4]triazole-1-ylmethyl-piperidine-1-carboxylic acid tert-butyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
trifluoroacetic acid dichloromethane water
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[CH2:13][CH2:12][C:11]([CH:20]2[CH2:25][CH2:24][CH2:23][CH2:22][CH2:21]2)([CH2:14][N:15]2[CH:19]=[N:18][CH:17]=[N:16]2)[CH2:10][CH2:9]1)=O)(C)(C)C>FC(F)(F)C(O)=O.ClCCl.O>[CH:20]1([C:11]2([CH2:14][N:15]3[CH:19]=[N:18][CH:17]=[N:16]3)[CH2:12][CH2:13][NH:8][CH2:9][CH2:10]2)[CH2:21][CH2:22][CH2:23][CH2:24][CH2:25]1 |f:1.2.3|

Inputs

Step One
Name
4-cyclohexyl-4-[1,2,4]triazole-1-ylmethyl-piperidine-1-carboxylic acid tert-butyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)(CN1N=CN=C1)C1CCCCC1
Name
trifluoroacetic acid dichloromethane water
Quantity
10 mL
Type
solvent
Smiles
FC(C(=O)O)(F)F.ClCCl.O

Conditions

Stirring
Type
CUSTOM
Details
to stir for 30 to 60 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
(3.5 g, 10 mmol) which was obtained in the procedure herein above and the reaction mixture
CONCENTRATION
Type
CONCENTRATION
Details
The reaction solution is then concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
partitioned between aqueous NaHCO3 and EtOAc
CONCENTRATION
Type
CONCENTRATION
Details
The organic phase is concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the crude product purified by HPLC over silica gel

Outcomes

Product
Details
Reaction Time
45 (± 15) min
Name
Type
product
Smiles
C1(CCCCC1)C1(CCNCC1)CN1N=CN=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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